molecular formula C16H24N4O5S B8286585 3-Nitro-4-(1-(tetrahydro-2h-pyran-4-yl)piperidin-4-ylamino)benzenesulfonamide

3-Nitro-4-(1-(tetrahydro-2h-pyran-4-yl)piperidin-4-ylamino)benzenesulfonamide

Cat. No. B8286585
M. Wt: 384.5 g/mol
InChI Key: IQGOCVYJFKPTCD-UHFFFAOYSA-N
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Patent
US09029404B2

Procedure details

A mixture of EXAMPLE 49B (22.12 g), water (43 mL), and triethylamine (43.6 mL) in 1,4-dioxane (300 mL) was stirred at room temperature until EXAMPLE 49B completely dissolved. The solution was then treated with 4-chloro-3-nitrobenzenesulfonamide (20.3 g), heated at 90° C. for 16 hours, cooled and concentrated. 10% Methanol in dichloromethane was added, and the solution was stirred vigorously at room temperature until a fine suspension existed and then the mixture was filtered.
Quantity
22.12 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
43.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[O:3]1[CH2:8][CH2:7][CH:6]([N:9]2[CH2:14][CH2:13][CH:12]([NH2:15])[CH2:11][CH2:10]2)[CH2:5][CH2:4]1.O.C(N(CC)CC)C.Cl[C:25]1[CH:30]=[CH:29][C:28]([S:31]([NH2:34])(=[O:33])=[O:32])=[CH:27][C:26]=1[N+:35]([O-:37])=[O:36]>O1CCOCC1>[N+:35]([C:26]1[CH:27]=[C:28]([S:31]([NH2:34])(=[O:32])=[O:33])[CH:29]=[CH:30][C:25]=1[NH:15][CH:12]1[CH2:13][CH2:14][N:9]([CH:6]2[CH2:5][CH2:4][O:3][CH2:8][CH2:7]2)[CH2:10][CH2:11]1)([O-:37])=[O:36] |f:0.1.2|

Inputs

Step One
Name
Quantity
22.12 g
Type
reactant
Smiles
Cl.Cl.O1CCC(CC1)N1CCC(CC1)N
Name
Quantity
43 mL
Type
reactant
Smiles
O
Name
Quantity
43.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
20.3 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the solution was stirred vigorously at room temperature until a fine suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
completely dissolved
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
10% Methanol in dichloromethane was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1NC1CCN(CC1)C1CCOCC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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